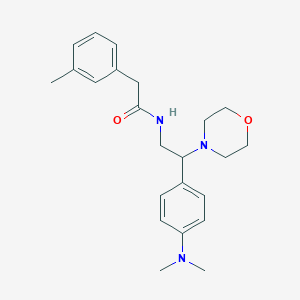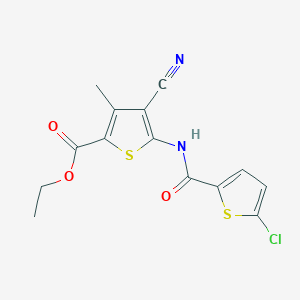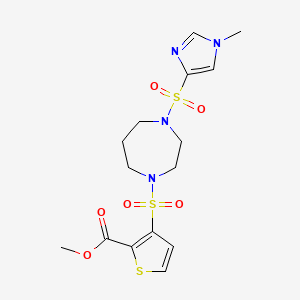
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide, commonly known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine to form N-(4-(dimethylamino)phenyl)morpholine. This intermediate is then reacted with 2-(m-tolyl)acetic acid chloride in the presence of triethylamine to form N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide.
Starting Materials
4-(dimethylamino)benzaldehyde, morpholine, 2-(m-tolyl)acetic acid chloride, triethylamine
Reaction
Step 1: React 4-(dimethylamino)benzaldehyde with morpholine in ethanol at reflux temperature to form N-(4-(dimethylamino)phenyl)morpholine., Step 2: Add triethylamine to a solution of N-(4-(dimethylamino)phenyl)morpholine in dichloromethane and cool the mixture to 0°C., Step 3: Slowly add 2-(m-tolyl)acetic acid chloride to the reaction mixture while stirring at 0°C., Step 4: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours., Step 5: Extract the product with dichloromethane and wash with water., Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide as a white solid.
作用机制
The mechanism of action of DMXAA is not fully understood, but it is believed to work through the activation of the immune system. DMXAA stimulates the production of cytokines, which are proteins that play a role in the immune response. This leads to the recruitment of immune cells to the site of the tumor, resulting in tumor necrosis.
生化和生理效应
DMXAA has been shown to have a number of biochemical and physiological effects. It increases the production of cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). It also increases the permeability of blood vessels in tumors, which allows immune cells to enter and attack the tumor. DMXAA has been shown to have a short half-life in the body, with a rapid clearance rate.
实验室实验的优点和局限性
One advantage of DMXAA for lab experiments is its ability to induce tumor necrosis in various types of cancer. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, DMXAA has a short half-life in the body, which can make dosing and administration challenging. It also has limited solubility in water, which can make it difficult to work with in the lab.
未来方向
Future research on DMXAA could focus on improving its solubility in water and increasing its half-life in the body. There is also potential for the development of DMXAA analogs that could have improved anti-cancer properties. Another area of research could be the combination of DMXAA with other cancer treatments to enhance their effectiveness. Finally, research could focus on identifying biomarkers that could predict which patients would respond best to DMXAA treatment.
科学研究应用
DMXAA has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in various types of cancer, including lung, breast, colon, and prostate cancer. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
属性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-18-5-4-6-19(15-18)16-23(27)24-17-22(26-11-13-28-14-12-26)20-7-9-21(10-8-20)25(2)3/h4-10,15,22H,11-14,16-17H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVNFBYTFXUSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2618685.png)


![4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2618688.png)

![N-allyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B2618696.png)

![4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B2618701.png)



![2-(2,5-dimethylphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2618705.png)

![2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline](/img/structure/B2618708.png)